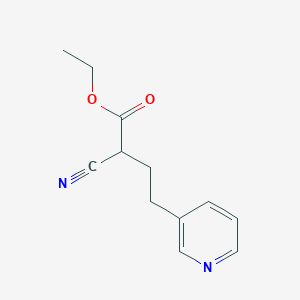

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate

描述

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate is a structurally complex ester characterized by a cyano (-CN) group at the 2-position and a pyridin-3-yl aromatic ring at the 4-position of its butanoate backbone. This combination of functional groups imparts unique physicochemical properties, distinguishing it from simpler aliphatic or aromatic esters.

属性

IUPAC Name |

ethyl 2-cyano-4-pyridin-3-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-16-12(15)11(8-13)6-5-10-4-3-7-14-9-10/h3-4,7,9,11H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQLATHLCIOXLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CN=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl cyanoacetate with 3-pyridinecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency .

化学反应分析

Types of Reactions

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

科学研究应用

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of ethyl 2-cyano-4-(pyridin-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s cyano and pyridine groups play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

相似化合物的比较

Table 1: Structural and Functional Comparison of Ethyl 2-cyano-4-(pyridin-3-yl)butanoate with Related Esters

Key Findings:

Volatility and Stability: this compound is expected to exhibit lower volatility than aliphatic esters (e.g., ethyl hexanoate or isoamyl acetate) due to its higher molecular weight, aromatic pyridine ring, and polar cyano group. This aligns with trends observed in ethyl octanoate, which persists through multiple washings due to reduced volatility .

Aroma and Sensory Impact: Unlike ethyl hexanoate or isoamyl acetate, which contribute fruity notes in cheeses and passion fruit , the cyano and pyridinyl groups in the target compound likely preclude significant aroma contributions. These groups may introduce bitterness or other non-fruity characteristics, though empirical data are lacking.

This contrasts with ethyl benzoate, which balances aromatic and ester properties for moderate polarity.

Applications: While aliphatic esters dominate flavor and fragrance industries , this compound’s complex structure suggests niche roles in drug synthesis or as a ligand in coordination chemistry.

生物活性

Ethyl 2-cyano-4-(pyridin-3-yl)butanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its antimicrobial and potential therapeutic properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : 1540848-16-5

This compound features a cyano group and a pyridine ring, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that the compound has potential as an antimicrobial agent, comparable to established antibiotics like ampicillin .

Antiviral Properties

Emerging studies have also highlighted the antiviral potential of this compound. Preliminary data suggest that it may inhibit viral replication in certain cell lines, although specific mechanisms remain to be fully elucidated. The interaction of the cyano and pyridine groups with viral proteins is hypothesized to play a role in its antiviral efficacy .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in microbial metabolism.

- Cell Membrane Disruption : It may disrupt microbial cell membranes, leading to cell lysis.

- Modulation of Signaling Pathways : Interaction with specific receptors or signaling pathways in host cells could enhance its therapeutic effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Antimicrobial Activity :

- Antiviral Study :

Synthesis Methods

This compound can be synthesized through various methods. A common approach involves:

- Reagents : Ethyl cyanoacetate and 3-pyridinecarboxaldehyde.

- Catalyst : Sodium ethoxide as a base.

- Conditions : The reaction is typically conducted under reflux conditions.

This method allows for efficient production of the compound suitable for research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。